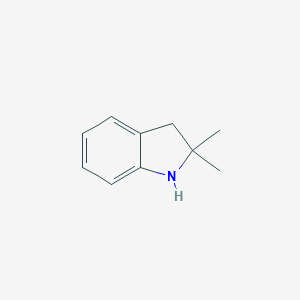

2,2-Dimethylindoline

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,2-dimethyl-1,3-dihydroindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-10(2)7-8-5-3-4-6-9(8)11-10/h3-6,11H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXCOLBXGORCBMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=CC=CC=C2N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18023-30-8 | |

| Record name | 2,2-dimethyl-2,3-dihydro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,2 Dimethylindoline and Its Derivatives

Classical and Named Reactions in Indoline (B122111) Synthesis

The synthesis of the indoline scaffold, a core structure in many natural products and pharmacologically active compounds, has been a subject of extensive research. nih.gov Classical and named reactions, originally developed for indole (B1671886) synthesis, have been adapted and modified to produce indolines, including 2,2-dimethylindoline and its substituted analogs. These methods often involve the formation of the indole ring followed by a reduction step, or direct cyclization to the indoline structure.

Adaptations of the Fischer Indole Synthesis for Substituted Indolines

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a cornerstone in the synthesis of indoles. wikipedia.org The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org While the primary product is an indole, the resulting indole can be subsequently reduced to the corresponding indoline.

Modern variations of the Fischer indole synthesis have expanded its scope and applicability. For instance, microwave-assisted Fischer indole synthesis has been shown to significantly accelerate the reaction rate compared to standard thermal heating. rsc.org A one-pot, three-component protocol based on a Fischer indolization–indole N-alkylation sequence allows for the rapid and efficient synthesis of 1,2,3-trisubstituted indoles. rsc.org Furthermore, the development of palladium-catalyzed methods, such as the Buchwald modification, allows for the use of aryl bromides and hydrazones, expanding the range of accessible substituted indoles that can then be converted to indolines. wikipedia.org The use of different acid catalysts, including Brønsted acids like HCl and H₂SO₄, and Lewis acids such as zinc chloride and boron trifluoride, provides flexibility in optimizing reaction conditions. wikipedia.org

The synthesis of 2,3-dimethylindole (B146702) has been achieved in water, and subsequent decarboxylation of the corresponding indole-2-carboxylic acid provides a route to the indole core. organic-chemistry.org This indole can then be reduced to the indoline. The choice of ketone in the initial condensation step is crucial for determining the substitution pattern of the final indoline. For the synthesis of this compound, a ketone with a gem-dimethyl group adjacent to the carbonyl would be required.

| Reaction | Starting Materials | Key Features | Reference(s) |

| Fischer Indole Synthesis | Phenylhydrazine, Aldehyde/Ketone | Acid-catalyzed cyclization of phenylhydrazone. | wikipedia.org |

| Microwave-Assisted Fischer Indole Synthesis | Phenylhydrazine hydrochloride, Butanone | Rapid reaction times. | rsc.org |

| One-Pot Fischer Indolization-N-Alkylation | Aryl hydrazines, Ketones, Alkyl halides | Three-component, rapid synthesis of 1,2,3-trisubstituted indoles. | rsc.org |

| Buchwald Modification | Aryl bromides, Hydrazones | Palladium-catalyzed cross-coupling. | wikipedia.org |

Modifications of the Bartoli Indole Synthesis

The Bartoli indole synthesis is a powerful method for preparing substituted indoles, particularly those with substituents at the 7-position. wikipedia.orgchemeurope.com The reaction involves the treatment of an ortho-substituted nitroarene with a vinyl Grignard reagent. wikipedia.orgchemeurope.comjk-sci.com The presence of a substituent ortho to the nitro group is often crucial for the success of the reaction. wikipedia.orgchemeurope.com

A significant modification by Adrian Dobbs involves the use of an ortho-bromine as a directing group, which can be subsequently removed, allowing for the synthesis of 7-unsubstituted indoles. wikipedia.orgorganic-chemistry.org This approach combines the Bartoli reaction with a heteroaryl radical reduction to effectively use bromine as a temporary protecting group. organic-chemistry.org This methodology has been successfully applied to the synthesis of various indole alkaloids. organic-chemistry.orgrsc.org

The Bartoli synthesis is advantageous for producing indoles substituted on both the carbocyclic and pyrrole (B145914) rings. wikipedia.orgchemeurope.com The reaction proceeds through the addition of the Grignard reagent to the nitro group, formation of a nitrosoarene, a chemeurope.comchemeurope.com-sigmatropic rearrangement, and subsequent cyclization. chemeurope.com Three equivalents of the Grignard reagent are typically necessary when starting from a nitroarene. wikipedia.orgchemeurope.com To generate a this compound derivative via this route, a vinyl Grignard reagent with two methyl groups on the vinylic carbon would be required, which is synthetically challenging. Therefore, this method is more commonly used for substitution on the aromatic ring and at the 3-position.

| Reaction | Starting Materials | Key Features | Reference(s) |

| Bartoli Indole Synthesis | Ortho-substituted nitroarenes, Vinyl Grignard reagents | Synthesis of 7-substituted indoles. | wikipedia.orgchemeurope.comjk-sci.com |

| Dobbs Modification | Ortho-bromonitrobenzenes, Vinyl Grignard reagents | Allows for synthesis of 7-unsubstituted indoles via subsequent reduction. | wikipedia.orgorganic-chemistry.org |

Applications of the Hemetsberger Indole Synthesis

The Hemetsberger indole synthesis, also known as the Hemetsberger-Knittel synthesis, involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to form an indole-2-carboxylic ester. pcbiochemres.comsynarchive.comwikipedia.org The required azidoacrylates are typically prepared through a Knoevenagel condensation of an aromatic aldehyde with ethyl azidoacetate. researchgate.netresearchgate.netrsc.org

While the reaction generally provides good yields, its application can be limited by the stability of the starting azido (B1232118) compounds. wikipedia.org Modern advancements have demonstrated that the Hemetsberger-Knittel reaction can be efficiently carried out under microwave irradiation, significantly reducing reaction times. researchgate.netnih.gov This method allows for the synthesis of a variety of substituted indoles, which can then be reduced to the corresponding indolines. nih.gov For example, the synthesis of dimethoxyindole-2-carboxylates has been achieved using this method. chim.it

The synthesis of this compound itself is not directly achieved through the standard Hemetsberger synthesis, as this method typically introduces a carboxylate group at the 2-position. However, modifications to the starting materials could potentially lead to 2,2-disubstituted indoline precursors.

| Reaction | Starting Materials | Key Features | Reference(s) |

| Hemetsberger Indole Synthesis | 3-Aryl-2-azido-propenoic ester | Thermal decomposition to indole-2-carboxylic ester. | pcbiochemres.comsynarchive.comwikipedia.org |

| Microwave-Assisted Hemetsberger-Knittel Reaction | α-Azidocinnamates | Rapid and high-yield synthesis of indole-2-carboxylates. | researchgate.netnih.gov |

| Knoevenagel-Hemetsberger Sequence | Aromatic aldehydes, Ethyl azidoacetate | Two-step synthesis of substituted indoles. | researchgate.netrsc.org |

Other Historical and Modern Indole/Indoline Cyclization Approaches

Numerous other methods have been developed for the synthesis of indoles and indolines. rsc.org These include the Madelung synthesis, which involves the base-catalyzed cyclization of 2-(acylamino)-toluenes, and the Reissert indole synthesis, a multi-step process starting from o-nitrotoluene and diethyl oxalate. bhu.ac.in

More contemporary approaches often utilize transition metal catalysis to achieve efficient and regiocontrolled synthesis. The intramolecular [4+2] cycloaddition of ynamides and conjugated enynes provides a powerful route to highly substituted indolines and indoles. nih.gov This strategy is highly modular and allows for the construction of the bicyclic ring system from acyclic precursors. nih.gov

Another modern approach involves the oxidative cyclization of 2-alkenylanilines. nsf.govmdpi.com This can be achieved using various oxidizing agents and provides a metal-free route to the indoline scaffold. mdpi.com The conversion of indolines to indoles is also a well-established transformation. rsc.org

Modern Catalytic Approaches in this compound Synthesis

The development of catalytic methods has revolutionized the synthesis of heterocyclic compounds, including this compound. These approaches often offer milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical methods.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has become a cornerstone of modern organic synthesis, and the construction of the indoline ring is no exception. researchgate.net Palladium-based catalysts are particularly prominent in this area. mdpi.com

One notable strategy is the palladium-catalyzed intramolecular C(sp³)–H activation/cyclization of N-alkyl-2-bromoanilines to furnish indolines. researchgate.net This method has been successfully applied to the enantioselective synthesis of 2-methyl indolines using chiral diphosphine ligands, achieving high enantiomeric excesses. researchgate.net The development of a heterogeneous reusable palladium(II)-bis(N-heterocyclic carbene) catalyst further enhances the practicality of this approach. researchgate.net

Aza-Heck cyclizations, which involve the palladium-catalyzed intramolecular reaction of an amine with an alkene, have also emerged as a powerful tool for indoline synthesis. nih.gov This method exhibits broad scope in terms of alkene substitution and functional group compatibility, allowing for the preparation of complex indoline structures. nih.gov

Gold-catalyzed reactions have also found application in indole and indoline synthesis. For instance, gold(III) has been used to catalyze the Friedel-Crafts arylation of cinnamyl alcohols with electron-rich arenes. beilstein-journals.org Additionally, gold-catalyzed annulations of alkynes provide an efficient route to the indole skeleton. researchgate.net

Silver catalysis has been employed for the direct C3-selanylation of indoles, demonstrating the utility of this metal in functionalizing the indole core. rsc.org While not a direct synthesis of the indoline ring, such functionalizations are crucial for building more complex derivatives.

The use of cobalt catalysts has been reported for the synthesis of indolines from o-aminobenzylidine N-tosylhydrazones via a cobalt(III)–carbene radical intermediate. nih.gov This method takes advantage of rapid intramolecular 1,5-hydrogen atom transfer to form the indoline product. nih.gov

| Catalyst System | Reaction Type | Key Features | Reference(s) |

| Palladium(II) with Chiral Diphosphines | Asymmetric C(sp³)–H activation/cyclization | Enantioselective synthesis of 2-methyl indolines. | researchgate.net |

| Palladium(0) | Aza-Heck Cyclization | Broad substrate scope for complex indoline synthesis. | nih.gov |

| Gold(III) | Friedel-Crafts Arylation | Catalyzes arylation of cinnamyl alcohols. | beilstein-journals.org |

| Cobalt(III) | Carbene Radical Intermediate | Synthesis of indolines from N-tosylhydrazones. | nih.gov |

| Silver(I) | C3-Selanylation | Regioselective functionalization of indoles. | rsc.org |

Palladium-Catalyzed Cyclizations and C-H Functionalizations

Palladium catalysis is a cornerstone of modern organic synthesis, renowned for its ability to mediate a wide array of transformations, including C-H functionalization and cross-coupling reactions. nih.gov In the context of indoline synthesis, palladium-catalyzed reactions provide efficient routes for both ring formation and late-stage modification.

One key strategy involves the intramolecular cyclization of suitable precursors. For instance, the electrophilic cyclization of N,N-dimethyl-o-alkynylanilines with arylsiloxanes, catalyzed by a [Pd(OAc)₂] and Ag₂O system, yields 2,3-disubstituted indoles. rsc.org These indole products can subsequently be reduced to the corresponding indoline derivatives. The versatility of this method allows for the incorporation of various substituents, which could be precursors to the 2,2-dimethyl moiety.

Furthermore, palladium-catalyzed C-H functionalization allows for the direct modification of the indoline core. rsc.org Directing groups on the indoline nitrogen can guide the catalyst to specific positions on the aromatic ring. For example, N-acyl protected indolines can undergo C7-acetoxylation catalyzed by palladium. nsf.gov The efficiency of this acetoxylation is influenced by substituents on the indoline core, including at the C2-position. nsf.gov Such late-stage functionalization is critical for elaborating the structure of pre-formed this compound. Enantioselective C-H functionalization, using chiral ligands with palladium catalysts, has also been developed to create chiral indolines from prochiral substrates. snnu.edu.cn

Table 1: Selected Palladium-Catalyzed Reactions for Indole/Indoline Synthesis and Functionalization

| Catalyst System | Substrate Type | Transformation | Product Type | Ref |

|---|---|---|---|---|

| Pd(OAc)₂ / Ag₂O | N,N-dimethyl-o-alkynylaniline | Intramolecular Cyclization / Arylation | 2,3-Disubstituted Indole | rsc.org |

| Pd(OAc)₂ | N-Acyl Indoline | Directed C7-H Acetoxylation | N-Acyl-7-acetoxyindoline | nsf.gov |

| Pd(OAc)₂ | Indole / Arylboronic Acid | Directed C7-H Arylation | 7-Arylindole | researchgate.net |

| Pd(0) / Zn(TFA)₂ | 2-gem-Dihalovinylaniline | Cyanation / Cyclization | 2-Cyanoindole | nih.gov |

Rhodium-Catalyzed Methodologies, including C-H Amination and C-H Insertion

Rhodium catalysts have emerged as powerful tools for C-H activation, enabling the synthesis of complex nitrogen-containing heterocycles. researchgate.net These methods include intramolecular C-H amination and annulation reactions, which are highly effective for constructing indoline and related fused-ring systems.

Intramolecular C-H amination, often utilizing sulfamate (B1201201) esters as the nitrogen source, provides a direct route to form the pyrrolidine (B122466) ring of the indoline system. Dirhodium catalysts, particularly rhodium(II) espanoate (Rh₂(esp)₂), are exceptionally effective for these transformations, promoting the insertion of a nitrene intermediate into an aliphatic C-H bond. nih.gov This strategy can be envisioned for the synthesis of this compound from a precursor like 2-methyl-2-phenylpropyl sulfamate. The catalyst's unique ligand sphere makes it more stable and efficient than standard rhodium carboxylate catalysts. nih.gov

Rhodium(III) catalysts, such as [Cp*RhCl₂]₂, are proficient in catalyzing oxidative annulations via C-H activation. rsc.org For example, the reaction of acetanilides with internal alkynes can produce highly substituted indoles, which are precursors to indolines. researchgate.net Similarly, the direct amination of arene C-H bonds can be achieved using a cationic rhodium complex with azides serving as the nitrogen source, proceeding through a rhodacycle intermediate. orgsyn.org These methodologies offer convergent pathways to complex indoline derivatives.

Table 2: Examples of Rhodium-Catalyzed Reactions for Heterocycle Synthesis

| Catalyst System | Substrate(s) | Transformation | Product Type | Ref |

|---|---|---|---|---|

| Rh₂(esp)₂ | Sulfamate Ester | Intramolecular C-H Amination | Saturated N-Heterocycle | nih.gov |

| [Cp*RhCl₂]₂ / AgSbF₆ | Acetanilide / Alkyne | Oxidative Annulation | Substituted Indole | researchgate.net |

| Cp*Rh(MeCN)₃₂ | Arene / Azide | Intermolecular C-H Amination | Aryl Amine | orgsyn.org |

| Rh(III) catalyst | 2-Acetyl-1-phenylhydrazine / Maleimide | Oxidative [3+2] Annulation | Pyrrolo[3,4-b]indole | researchgate.net |

Copper-Catalyzed Transformations, particularly C(sp³)-H Functionalization

Copper catalysis provides a cost-effective and sustainable alternative for various organic transformations, including the challenging functionalization of C(sp³)–H bonds. organic-chemistry.org These reactions are crucial for modifying alkyl side chains or specific positions on the indoline scaffold that are not amenable to traditional methods.

Copper-catalyzed late-stage C(sp³)-H functionalization of N-heterocycles has been demonstrated using commercially available catalysts under mild conditions. researchgate.net This approach allows for the modification of complex molecules, including pharmaceuticals containing saturated nitrogen heterocycles. The reaction often proceeds through an initial C-H fluorination followed by nucleophilic substitution, enabling the introduction of various groups like methyl, aryl, and azido moieties. researchgate.net For a this compound substrate, this could enable direct functionalization at the C3 position.

Furthermore, copper catalysts can mediate aerobic double functionalization of benzylic C(sp³)–H bonds. For instance, 2-alkylbenzamides can be converted into 3-hydroxyisoindolinones using molecular oxygen as both the oxidant and an oxygen source. rsc.org This highlights the ability of copper to activate C(sp³)–H bonds adjacent to an aromatic system, a key step that could be adapted for the synthesis of the indoline ring from open-chain precursors.

Table 3: Copper-Catalyzed C-H Functionalization Reactions

| Catalyst System | Substrate Type | Transformation | Key Feature | Ref |

|---|---|---|---|---|

| CuOAc / Ligand | N-Heterocycle | Late-stage C(sp³)-H Functionalization | Modification of complex skeletons | researchgate.net |

| Cu(OAc)₂ / O₂ | Amidine / Trialkylamine | Oxidative C(sp³)-H Functionalization | Synthesis of triazoles/triazines | organic-chemistry.org |

| Copper Catalyst / O₂ | 2-Alkylbenzamide | Aerobic Double C(sp³)-H Functionalization | Synthesis of 3-hydroxyisoindolinones | rsc.org |

| CuCl₂ / Blue Light | Indole / Naphthoquinone | C-H/C-H Cross-Coupling | Regio-tunable C2-indolylation | acs.org |

Ruthenium-Catalyzed Reactions for Indoline Systems

Ruthenium catalysts offer unique reactivity, particularly in hydrogenation and C-H coupling reactions. A significant application is the asymmetric hydrogenation of indoles to produce chiral indolines, which are valuable building blocks in medicinal chemistry.

The highly enantioselective hydrogenation of N-Boc protected indoles can be achieved using a ruthenium complex generated from a chiral bisphosphine ligand like PhTRAP. dicp.ac.cn This method is effective for a range of 2- or 3-substituted indoles. Notably, the PhTRAP-ruthenium catalyst successfully promotes the hydrogenation of 2,3-dimethylindole to yield cis-2,3-dimethylindoline with high enantiomeric excess (72% ee). dicp.ac.cnacs.org This represents a direct and efficient synthesis of a chiral derivative of the target scaffold.

Ruthenium catalysts are also effective for the C-H coupling of 2-alkylindoles. A cationic Ru-H complex, in combination with a quinone ligand, catalyzes the dehydrative sp³ C-H coupling of 2-alkylindoles with enones to form carbazole (B46965) derivatives. figshare.comdigitellinc.comacs.org Mechanistic studies indicate that the process involves a turnover-limiting heterolytic sp³ C-H activation step. figshare.comacs.org This reaction provides a pathway to build complex polycyclic structures from simple indole precursors before subsequent reduction to the indoline state.

Table 4: Ruthenium-Catalyzed Synthesis and Functionalization of Indoles/Indolines

| Catalyst System | Substrate(s) | Transformation | Product | Ref |

|---|---|---|---|---|

| Ru(η³-2-methylallyl)₂(cod) / PhTRAP | N-Boc-2,3-dimethylindole | Asymmetric Hydrogenation | cis-N-Boc-2,3-dimethylindoline | dicp.ac.cnacs.org |

| Cationic Ru-H complex / Quinone | 2-Alkylindole / Enone | Dehydrative sp³ C-H Coupling | Carbazole Derivative | figshare.comdigitellinc.com |

Iridium-Catalyzed C-H Borylation

Iridium-catalyzed C-H borylation has become a powerful tool for the regioselective functionalization of heteroarenes. This method introduces a boronic ester group onto the aromatic core, which can then be used in a vast number of subsequent cross-coupling reactions to form C-C and C-heteroatom bonds.

For indoles, iridium catalysis can achieve regioselective borylation at various positions. Ligand-free iridium catalysis on N-acyl protected indoles typically affords C3-borylated products with excellent regioselectivity under mild conditions. rsc.orgnih.gov Alternatively, directing groups can steer the borylation to other positions. For example, an N-hydrosilyl group directs the iridium catalyst exclusively to the C7 position, even in sterically hindered substrates. researchgate.netacs.org This C7-borylated indole can then be converted to a 7-hydroxyindole, a key intermediate for certain natural products. researchgate.netacs.org This methodology could be applied to a this compound derivative to enable selective functionalization at the C7 position, creating versatile building blocks for further synthesis.

Table 5: Iridium-Catalyzed C-H Borylation of Indoles

| Catalyst System | Substrate | Directing Group / Condition | Borylation Position | Ref |

|---|---|---|---|---|

| [Ir(cod)OMe]₂ / dtbpy | N-Acyl Indole | Ligand-free conditions | C3 | rsc.orgnih.gov |

| [Ir(cod)OMe]₂ / dtbpy | N-Hydrosilyl Indole | N-Hydrosilyl group | C7 | researchgate.netacs.org |

| Ir catalyst | N-H Indoles/Indolines | N-H borylation directs C7-H borylation | N/C7 | researchgate.net |

Lewis Acid-Catalyzed Routes

Lewis acid catalysis provides a metal-free alternative for constructing and functionalizing indoline frameworks. These methods often rely on the activation of electrophiles to facilitate reactions with the electron-rich indole nucleus.

Borane-Catalyzed Alkylation and Allylation Strategies

Tris(pentafluorophenyl)borane, B(C₆F₅)₃, has emerged as a highly effective Lewis acid catalyst for the C3-alkylation and allylation of indoles. rsc.org These reactions offer a direct, metal-free approach to installing substituents at the C3 position, which is a challenging transformation.

The B(C₆F₅)₃-catalyzed direct C3-alkylation of indoles can be achieved using amine-derived alkylating agents. acs.orgnih.gov This methodology is notable for its broad substrate scope, encompassing 1-, 2-, and 1,2-substituted indoles, and even allows for direct methylation. acs.org For example, 1,2-dimethylindole (B146781) can be methylated at the C3 position in quantitative yield at room temperature. nih.gov The proposed mechanism involves the borane-mediated heterolytic cleavage of an α-nitrogen C(sp³)–H bond in the alkylating agent to generate an electrophilic iminium species, which is then trapped by the indole nucleophile. acs.orgnih.gov

Similarly, B(C₆F₅)₃ and related fluoroarylboranes can catalyze the C3-allylation of indoles using allylic esters as the electrophile. rsc.org The reaction proceeds through the formation of an allylic carbocation, which is then attacked by the indole. rsc.org Another related transformation is the Lewis acid-catalyzed alkylation of 2,3-disubstituted indoles with trichloroacetimidates, which generates 3,3'-disubstituted indolenines. nih.gov These indolenine products are direct precursors to indolines with a quaternary C3 center upon reduction.

Table 6: Borane-Catalyzed C3-Functionalization of Indoles

| Catalyst | Substrate | Reagent | Product Type | Ref |

|---|---|---|---|---|

| B(C₆F₅)₃ | 1,2-Dimethylindole | Diaryl Methyl Amine | 1,2,3-Trimethylindole | acs.orgnih.gov |

| B(C₆F₅)₃ | 1,2-Dimethylindole | Donor-Acceptor Diazo Compound | C3-Alkylated Indole | acs.org |

| B(3,4,5-F₃H₂C₆)₃ | 1-Methylindole | Diphenyl Allylic Ester | C3-Allylated Indole | rsc.org |

| TMSOTf (Lewis Acid) | 2,3-Dimethylindole | Allyl Trichloroacetimidate | 3-Allyl-2,3-dimethylindolenine | nih.gov |

Chemical Reactivity and Transformational Pathways of 2,2 Dimethylindoline

Electrophilic and Nucleophilic Reactions of the Indoline (B122111) Core

The reactivity of the 2,2-dimethylindoline core is dominated by the nucleophilic character of both the nitrogen atom and the electron-rich benzene (B151609) ring. The lone pair of electrons on the nitrogen atom significantly influences the molecule's interaction with electrophiles.

Like other N-alkylanilines, the amino group in this compound is a strong activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. chemistrysteps.com Due to the fusion of the pyrrolidine (B122466) ring, the ortho positions are C-7 and the para position is C-5. The electron-donating nature of the nitrogen atom increases the electron density of the benzene ring, making it highly susceptible to attack by electrophiles. byjus.com For instance, reactions like bromination of aniline (B41778) with bromine water readily produce tri-substituted products (2,4,6-tribromoaniline). byjus.com A similar high reactivity would be expected for this compound. To achieve mono-substitution, it is often necessary to control the powerful activating effect of the amino group by protecting it, for example, through acetylation with acetic anhydride (B1165640). byjus.comstackexchange.com This protection moderates the reactivity, allowing for more selective substitution, typically at the para-position (C-5), after which the protecting group can be removed. byjus.com

A significant aspect of aniline reactivity is the competition between the nitrogen atom and the aromatic ring as the nucleophilic site. stackexchange.com Many electrophilic reactions are initiated by the attack of the electrophile on the more nucleophilic nitrogen atom. stackexchange.com This is particularly problematic in Friedel-Crafts reactions, where the Lewis acid catalyst (e.g., AlCl₃) forms an adduct with the basic nitrogen atom. byjus.comstackexchange.com This interaction places a positive charge on the nitrogen, strongly deactivating the aromatic ring towards further electrophilic attack. byjus.comstackexchange.com

Nucleophilic aromatic substitution, in contrast, requires the aromatic ring to be electron-poor. dicp.ac.cn For a substitution reaction to occur where a nucleophile attacks the ring, the ring must typically be substituted with strong electron-withdrawing groups, such as nitro groups. dicp.ac.cn In the absence of such groups, the electron-rich aromatic core of this compound is not susceptible to nucleophilic attack.

Oxidative Transformations of this compound Derivatives

The oxidation of this compound can proceed through several pathways, depending on the oxidant and reaction conditions, targeting either the nitrogen atom, the adjacent methylene (B1212753) group (C-3), or the activated aromatic ring.

The oxidation of aromatic amines by peroxodisulfate is known as the Boyland-Sims oxidation. psu.edu This reaction typically involves an electrophilic attack by the oxidant, leading to the formation of ortho-aminoaryl sulfates. psu.edu While detailed kinetic studies specific to this compound are not widely documented, the general mechanism for N-alkylanilines provides a framework for its expected behavior. The oxidation of 2,3-dimethylindole (B146702) with peroxodisulfate and peroxomonosulfate has been shown to proceed via an electrophilic attack at the C-3 position of the indole (B1671886) ring. psu.edu However, for the saturated indoline system, the reaction is more likely to occur at the activated aromatic ring or the nitrogen atom itself.

Photooxygenation reactions involve the interaction of a molecule with light and oxygen, often singlet oxygen (¹O₂). Studies on N,N-dialkylanilines show that these reactions can be initiated by the formation of an electron donor-acceptor (EDA) complex upon photoexcitation. nih.gov The subsequent process often involves hydrogen atom transfer, leading to the formation of an α-aminoalkyl radical. nih.govresearchgate.net

In the case of this compound, photooxidation would likely generate an EDA complex. This can lead to the formation of a radical cation on the nitrogen and subsequent deprotonation from an adjacent carbon (either a methyl group or the C-3 position) to form a neutral α-aminoalkyl radical. This radical intermediate can then react further with oxygen or other species in the medium. For example, the photochemistry of dinitronaphthalenes in the presence of N,N-dialkylanilines results in the formation of an α-aminoalkyl radical (PhN(R)CHR′•) from the aniline derivative. researchgate.net This pathway suggests that the photooxidation of this compound would primarily involve the N-alkyl portions of the molecule.

Reductive Processes and Hydrogenation Studies

Reductive processes involving this compound primarily concern its potential use in hydrogen storage technologies as part of a Liquid Organic Hydrogen Carrier (LOHC) system. This involves reversible catalytic hydrogenation and dehydrogenation cycles.

Indole derivatives are considered a promising class of LOHCs. researchgate.net The cycle involves the hydrogenation of the aromatic indole to a saturated hydrogen-rich form (the indoline or, more commonly, the perhydroindoline) and the subsequent dehydrogenation to release hydrogen. nih.gov this compound represents the partially hydrogenated state (hydrogenated in the five-membered ring) of 2,2-dimethylindole.

The complete cycle would involve two main stages:

Dehydrogenation: this compound could be dehydrogenated to release H₂ and form 2,2-dimethyl-2H-indole.

Further Hydrogenation: this compound can be further hydrogenated across its benzene ring to form octahydro-2,2-dimethylindoline (also referred to as perhydro-2,2-dimethylindoline), increasing its hydrogen storage capacity.

Studies on related isomers provide insight into the catalysts and conditions used. For the hydrogenation of various indoles to indolines and octahydroindolines, ruthenium-based catalysts, such as 5 wt% Ru/Al₂O₃, are highly effective. nih.govdoi.orgrsc.org For the reverse dehydrogenation reaction to release hydrogen, palladium-based catalysts, like 5 wt% Pd/Al₂O₃, are commonly employed at temperatures between 160–210°C. doi.orgsemanticscholar.orgrsc.org For example, the hydrogenation of 2,3-dimethylindole to octahydro-2,3-dimethylindole is achieved at 190°C and 7 MPa using a Ru/Al₂O₃ catalyst. rsc.orgrsc.org The subsequent dehydrogenation occurs over a Pd/Al₂O₃ catalyst at 180–210°C. rsc.orgrsc.org

The potential of an organic molecule as an LOHC is assessed based on several factors, including hydrogen storage capacity (wt%), melting and boiling points, reaction kinetics, thermodynamics (enthalpy of dehydrogenation), and stability over multiple cycles. mdpi.com Indole derivatives are attractive due to their favorable thermodynamics compared to other LOHC systems like dibenzyltoluene. mdpi.com

While specific performance data for the this compound system is limited, extensive research on its isomers, 1,2-dimethylindole (B146781) (1,2-DMID) and 2,3-dimethylindole (2,3-DMID), provides a valuable benchmark. Both isomers have a theoretical hydrogen storage capacity of 5.23 wt% for the full cycle (indole to octahydroindole). doi.orgrsc.org The dehydrogenation of octahydro-1,2-DMID has an apparent activation energy of 111.9 kJ/mol, while the value for octahydro-2,3-DMID is significantly lower at 39.6 kJ/mol, indicating faster kinetics under similar conditions. doi.orgrsc.org This difference highlights how the position of the methyl groups significantly impacts the dehydrogenation process.

The performance of these related LOHC systems suggests that this compound and its corresponding perhydro-derivative could function as a viable hydrogen storage medium, with typical catalysts being Ru/Al₂O₃ for hydrogenation and Pd/Al₂O₃ for dehydrogenation. doi.orgrsc.org

Table 1: Comparative LOHC Performance of Dimethylindole Isomers

| Feature | 1,2-Dimethylindole (1,2-DMID) | 2,3-Dimethylindole (2,3-DMID) |

|---|---|---|

| Hydrogen Capacity (wt%) | 5.23 doi.org | 5.23 rsc.org |

| Hydrogenation Catalyst | 5 wt% Ru/Al₂O₃ doi.org | 5 wt% Ru/Al₂O₃ rsc.org |

| Hydrogenation Conditions | 140°C, 7 MPa doi.org | 190°C, 7 MPa rsc.orgrsc.org |

| Dehydrogenation Catalyst | 5 wt% Pd/Al₂O₃ doi.org | 5 wt% Pd/Al₂O₃ rsc.org |

| Dehydrogenation Temp. (°C) | 170–200 doi.org | 180–210 rsc.orgrsc.org |

| Dehydrogenation Ea (kJ/mol) | 111.9 doi.org | 39.6 rsc.org |

Carbon-Carbon Bond Forming Reactions

The modification of the this compound scaffold through the formation of new carbon-carbon bonds is a critical area of research, enabling the synthesis of complex molecules with potential applications in various fields. This section explores several key strategies for achieving this, including advanced C-H functionalization, cycloaddition reactions, and chelate-assisted coupling.

Direct functionalization of carbon-hydrogen (C-H) bonds represents a highly atom-economical and efficient approach to molecular diversification. In the context of this compound, these strategies primarily target the indole core.

Alkylation: The direct C-alkylation of indoles, including 1,2-dimethylindole, can be challenging. For instance, reactions with simple alkyl halides like methyl iodide may result in no reaction or a mixture of N- and C-methylated products. nih.gov However, specific methods have been developed to achieve controlled C-alkylation. One approach involves the use of allyl bromide in a mixture of acetic acid and phosphoric acid, which has been shown to alkylate 1,2-dimethylindole. cdnsciencepub.com Another strategy employs B(C₆F₅)₃ as a catalyst to facilitate the C3-alkylation of 1,2-dimethylindole with various diaryl amines, achieving ethylation, decylation, and benzylation. nih.gov Ruthenium-catalyzed reactions have also been explored for the alkylation of azoarenes, demonstrating the potential of transition metals in C-H activation. rsc.org

Allylation: Allylation introduces a versatile functional group that can be further manipulated. While some methods result in mixtures of N- and C-allylated products, platinum-catalyzed reactions of 2,3-disubstituted indoles, such as 2,3-dimethylindole, with allylic acetates have been reported. nih.gov Palladium catalysis has also been successfully used for the 3-allylation of indoles using free allyl alcohols. beilstein-journals.org However, certain iridium-catalyzed N-allylation reactions of indoles did not yield products with 2,3-dimethylindole. nih.gov

Borylation: C-H borylation is a powerful tool for introducing a boron-containing moiety, which can then participate in a wide range of subsequent coupling reactions, most notably the Suzuki-Miyaura cross-coupling. For 1,2-dimethylindole, zinc-catalyzed electrophilic C-H borylation has been shown to produce 1,2-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-indole with high yield. rsc.org Nickel-catalyzed methods have also been developed for the C3-selective borylation of indoles. organic-chemistry.org Interestingly, the use of N-heterocyclic carbene boranes (NHC·BH₃) with iodine as an activator leads exclusively to C2-borylated indoles, a selectivity attributed to the absence of an external Brønsted base that facilitates a C3 to C2 boron migration. manchester.ac.uk Cobalt-catalyzed borylation has also been reported, yielding the C3-borylated product of 1,2-dimethylindole. msu.edu

Amination: The direct formation of carbon-nitrogen bonds through C-H amination is a significant transformation. Rhodium catalysts, such as Rh₂(esp)₂, have been shown to be effective for intermolecular C-H amination of various substrates. sigmaaldrich.com Palladium-catalyzed C-H amination reactions have also been extensively studied, providing routes to various nitrogen-containing compounds. epfl.chrsc.org Photochemical methods using visible light have also emerged for the C-H amination of cyclic ethers with iminoiodinanes. diva-portal.org

Interactive Table: C-H Functionalization Reactions of 1,2-Dimethylindole

| Reaction Type | Reagents and Conditions | Product | Yield | Reference |

| Alkylation | Allyl bromide, acetic acid, phosphoric acid, reflux | 3-Allyl-1,2-dimethylindole and di-allylated products | Not specified | cdnsciencepub.com |

| Alkylation | Ethyl diaryl amine, B(C₆F₅)₃, DCE, 95 °C | 3-Ethyl-1,2,3-trimethylindole | Not specified | nih.gov |

| Borylation | Bis(pinacolato)diboron, Zinc catalyst, PhCl | 1,2-Dimethyl-3-borylindole | 86% | rsc.org |

| Borylation | NHC·BH₃, I₂, o-DCB, 130 °C | 1,2-Dimethyl-7-borylindole | No C3 product | manchester.ac.uk |

| Borylation | Bis(pinacolato)diboron, Cobalt catalyst, Cyclohexane | 1,2-Dimethyl-3-borylindole | 6% | msu.edu |

Cycloaddition reactions are powerful methods for constructing cyclic systems in a single step. The indoline core can participate in these reactions, leading to the formation of more complex polycyclic architectures.

Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. iitk.ac.insigmaaldrich.comorganic-chemistry.orgwikipedia.org In a notable example, the enolate derived from 1,2-dimethylindole-3-carboxaldehyde acts as a 1,4-dipole synthon (anionic indolo-2,3-quinodimethane). ias.ac.inresearchgate.net This species undergoes facile [4+2] cycloaddition with a variety of dienophiles, leading to the regiospecific formation of substituted carbazoles. ias.ac.inresearchgate.netias.ac.in

Photosensitized Cycloaddition: Photochemical methods, particularly [2+2] cycloadditions, allow for the formation of four-membered rings, which are otherwise thermally forbidden. slideshare.netmdpi.com These reactions often proceed through a triplet energy transfer from a photosensitizer. nih.govresearchgate.net This strategy has been applied to various systems, including the formation of cyclobutane (B1203170) pyrimidine (B1678525) dimers in DNA and the synthesis of functionalized azetidines. researchgate.netnih.gov While specific examples for this compound are less common, the general principles suggest its potential as a substrate in such transformations.

Chelation assistance provides a powerful strategy for controlling regioselectivity in catalytic reactions. A cationic ruthenium-hydride complex has been shown to be an effective catalyst for the coupling of 1,2-disubstituted indoles, including 1,2-dimethylindole, with both saturated and α,β-unsaturated carbonyl compounds. marquette.eduresearchgate.netmarquette.eduacs.org In these reactions, the indole acts as a directing group, facilitating the regioselective Cα–Cβ bond cleavage of the carbonyl substrate to form 3-alkylindole products. marquette.edumarquette.eduacs.org For example, the reaction of 1,2-dimethylindole with (E)-3-nonen-2-one, catalyzed by a Ru-H complex, results in the formation of the corresponding 3-alkylindole and acetone (B3395972) as a byproduct. marquette.edu Mechanistic studies, including deuterium (B1214612) labeling and kinetic isotope effect experiments, support a mechanism involving the conjugate addition of the indole to the enone, followed by C-C bond activation and hydrogenolysis. marquette.eduacs.org

Derivatization and Functional Group Interconversions on the Indoline Scaffold

The ability to further modify the this compound core after its initial construction is crucial for creating diverse molecular libraries and complex target molecules. This section covers strategies for diversification and post-synthetic modifications.

Diversification strategies aim to introduce a wide range of functional groups and structural motifs onto the indoline scaffold. casrilanka.comscirp.orgunibo.itcjournal.cz This can be achieved through various chemical transformations that build upon the initial this compound core.

The C-H functionalization and coupling reactions discussed previously (Section 3.4) are primary methods for structural elaboration. For example, the borylated indoles produced via C-H borylation are versatile intermediates. rsc.orgmanchester.ac.uk They can readily undergo Suzuki-Miyaura cross-coupling reactions to introduce a wide array of aryl and vinyl substituents at specific positions on the indole ring, demonstrating a powerful strategy for diversification. organic-chemistry.org Similarly, the products of alkylation and allylation reactions can be further transformed; for instance, an allyl group can be subjected to oxidation, hydroboration, or metathesis to introduce new functional groups and build more complex structures. cdnsciencepub.com

Post-synthetic modification refers to the chemical transformation of a pre-formed molecular scaffold. This approach is fundamental in building complex, advanced architectures from simpler precursors like this compound.

An example of this is the transformation of products from cycloaddition reactions. The carbazole (B46965) derivatives formed from the Diels-Alder reaction of the 1,2-dimethylindole-3-carboxaldehyde-derived dienolate can undergo further functionalization on the newly formed ring. ias.ac.inias.ac.in This allows for the construction of complex polycyclic aromatic systems.

Another example involves the products of autoxidation. 2,3-dialkylindoles, including 2,3-dimethylindole, can undergo autoxidation to form oxidized dimers or other products like 2-acetyl-3-methylindole. researchgate.net These oxidized products represent a post-synthetic modification of the original indole core and can serve as intermediates for further synthetic elaborations. These transformations highlight how the initial indoline structure can be a starting point for creating more intricate and functionally diverse molecules.

Advanced Spectroscopic Characterization and Structural Elucidation of 2,2 Dimethylindoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of 2,2-dimethylindoline, providing unambiguous evidence for its carbon-hydrogen framework.

The ¹H NMR spectrum of this compound provides distinct signals corresponding to each unique proton environment in the molecule. Analysis of a 400 MHz spectrum recorded in deuterated chloroform (B151607) (CDCl₃) reveals the characteristic resonances of the aromatic and aliphatic protons. ub.edu

The aromatic region of the spectrum displays four signals between δ 6.57 and 7.06 ppm, consistent with the four protons on the benzene (B151609) ring of the indoline (B122111) core. The signals at δ 7.06 ppm (doublet, J = 7.2 Hz) and δ 6.57 ppm (doublet, J = 7.7 Hz) correspond to the protons at positions 7 and 4, respectively, showing coupling to a single adjacent proton. The multiplet signals arise from the protons at positions 5 and 6. In the aliphatic region, a sharp singlet at δ 2.85 ppm integrates to two protons, corresponding to the methylene (B1212753) (CH₂) group at the C3 position. A prominent singlet at δ 1.33 ppm, integrating to six protons, is characteristic of the two equivalent methyl (CH₃) groups attached to the C2 position. ub.edu The singlet nature of the methylene and methyl signals confirms the absence of adjacent protons for coupling.

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration | Assignment |

|---|---|---|---|---|

| 7.06 | d | 7.2 | 1H | Ar-H (H7) |

| 7.03-6.98 | m | - | 1H | Ar-H (H5/H6) |

| 6.71-6.66 | m | - | 1H | Ar-H (H5/H6) |

| 6.57 | d | 7.7 | 1H | Ar-H (H4) |

| 2.85 | s | - | 2H | CH₂ (C3) |

d: doublet, m: multiplet, s: singlet

While specific experimental ¹³C NMR data for this compound is not widely published, the spectrum can be reliably predicted based on its structure and typical chemical shifts for substituted indolines. The molecule is expected to exhibit eight distinct carbon signals, corresponding to the ten carbon atoms in the structure (with the two methyl carbons and two pairs of aromatic carbons being chemically equivalent).

The predicted spectrum would show four signals in the aromatic region (approximately δ 110-155 ppm) for the six carbons of the benzene ring. The two carbons at the ring junction (C3a and C7a) would resonate at the lower field end of this region, with C7a, being adjacent to the nitrogen atom, expected around δ 150-155 ppm. The remaining four aromatic CH carbons would appear as four distinct signals. In the aliphatic region, the quaternary carbon (C2) bearing the two methyl groups is predicted to appear around δ 55-65 ppm. The methylene carbon (C3) would resonate further upfield, typically in the δ 35-45 ppm range. Finally, the two equivalent methyl carbons would produce a single, high-intensity signal at the most upfield region of the spectrum, around δ 25-30 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Predicted Chemical Shift (δ) (ppm) | Carbon Assignment |

|---|---|

| 152.5 | C7a |

| 140.0 | C3a |

| 127.5 | Ar-C |

| 125.0 | Ar-C |

| 120.0 | Ar-C |

| 110.0 | Ar-C |

| 60.0 | C2 |

| 40.0 | C3 |

While this compound is achiral and has limited conformational flexibility in its core structure, advanced 2D NMR techniques are indispensable for the definitive assignment of the ¹H and ¹³C signals and for confirming the molecular connectivity.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the coupling relationships between adjacent protons. For this compound, this would primarily show correlations among the four aromatic protons, helping to delineate the specific connectivity within the benzene ring. No cross-peaks would be expected for the C2-methyl and C3-methylene protons as they are isolated spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. An HSQC spectrum would unambiguously link the proton signal at δ 2.85 ppm to the C3 methylene carbon and the proton signal at δ 1.33 ppm to the methyl carbons. It would also connect each aromatic proton signal to its corresponding aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton. Key expected correlations for this compound would include:

The methyl protons (δ 1.33) showing a cross-peak to the quaternary C2 carbon and the methylene C3 carbon.

The methylene protons (δ 2.85) correlating with the C2 carbon and the aromatic ring junction carbon (C3a).

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of their bonding connectivity. A NOESY spectrum could reveal through-space interactions between the protons of the C2-methyl groups and the C3-methylene protons, providing information about the local conformation of the five-membered ring.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital tool for determining the molecular weight and confirming the elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of a molecule, which can be used to determine its elemental formula. The molecular formula of this compound is C₁₀H₁₃N. HRMS can distinguish this composition from other potential formulas that have the same nominal mass. The theoretical monoisotopic mass of the neutral molecule and its protonated form are calculated as follows:

Table 3: Theoretical Exact Mass Data for this compound

| Species | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| Molecular Ion [M]⁺ | [C₁₀H₁₃N]⁺ | 147.10480 |

An experimental HRMS measurement matching this theoretical value to within a few parts per million (ppm) provides unequivocal confirmation of the molecular formula of this compound.

Atmospheric Pressure Chemical Ionization (APCI) is a soft ionization technique well-suited for the analysis of relatively nonpolar and thermally stable compounds with molecular weights typically below 1500 Da. stanford.edu Indoline and its derivatives, including this compound, fit this profile, making APCI-MS a valuable analytical method.

In APCI, the sample is vaporized and ionized in the gas phase at atmospheric pressure, typically through proton transfer from ionized solvent molecules. researchgate.net For this compound, this process would predominantly form the protonated molecular ion, [M+H]⁺, at m/z 148.1. This technique is particularly useful for coupling with liquid chromatography (LC) for the analysis of complex mixtures or for studying volatile derivatives of this compound that might be generated during synthesis or metabolic processes. The robust nature of APCI makes it less susceptible to matrix effects than electrospray ionization (ESI), offering a reliable method for the quantification of indoline-based compounds. aist.go.jpgoogleapis.com

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful analytical tool used to identify functional groups and elucidate the structure of molecules by probing their vibrational modes.

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to the vibrational frequencies of different bonds and functional groups.

For this compound, an FTIR spectrum would be expected to show characteristic absorption bands corresponding to its key structural features. The N-H stretching vibration of the secondary amine within the indoline ring would typically appear as a distinct band. Aromatic C-H stretching vibrations from the benzene ring would be observed, alongside aliphatic C-H stretching from the two methyl groups at the C2 position and the methylene group at C3. Furthermore, C=C stretching vibrations within the aromatic ring and C-N stretching vibrations would also produce characteristic peaks. The precise wavenumbers of these vibrations provide insight into the molecule's bonding environment.

Table 1: Expected FTIR Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Structural Component |

|---|---|---|

| N-H Stretch | 3300-3500 | Secondary Amine |

| Aromatic C-H Stretch | 3000-3100 | Benzene Ring |

| Aliphatic C-H Stretch | 2850-2960 | Methyl & Methylene Groups |

| C=C Aromatic Stretch | 1450-1600 | Benzene Ring |

Electronic Spectroscopy

Electronic spectroscopy investigates the electronic structure of molecules by measuring the absorption or emission of electromagnetic radiation corresponding to transitions between electronic energy states.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about conjugated systems and electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. For organic molecules like this compound, the most common transitions are from π bonding orbitals to π* antibonding orbitals (π → π) and from non-bonding orbitals (n) to π antibonding orbitals (n → π*).

The UV-Vis spectrum of this compound would be dominated by absorptions arising from the π-electron system of the benzene ring fused to the heterocyclic ring. The lone pair of electrons on the nitrogen atom can also participate in n → π* transitions. The wavelength of maximum absorbance (λmax) is characteristic of the chromophore. The solvent used can influence the position of these absorption bands; polar solvents, for instance, can cause shifts in the λmax for n → π* transitions.

Table 2: Principal Electronic Transitions in this compound

| Transition Type | Involved Orbitals | Chromophore | Expected Wavelength Region |

|---|---|---|---|

| π → π* | π bonding to π* antibonding | Benzene Ring | UV Region (200-300 nm) |

Luminescence is the emission of light from a substance after it has absorbed energy. Fluorescence is a type of luminescence where the emission of light occurs rapidly after the absorption of excitation radiation. In a typical fluorescence experiment, a molecule is excited to a higher electronic state by absorbing a photon. It then non-radiatively relaxes to the lowest vibrational level of the first excited singlet state before emitting a photon to return to the ground state.

The indole (B1671886) moiety is known to be fluorescent, and while this compound is a reduced form (indoline), it may still exhibit fluorescence. A fluorescence study would involve recording an emission spectrum by scanning emission wavelengths at a fixed excitation wavelength, and an excitation spectrum by scanning excitation wavelengths at a fixed emission wavelength. The resulting spectra, including the emission maximum and quantum yield, would provide insights into the molecule's excited-state properties and its relaxation pathways. The difference between the absorption and emission maxima is known as the Stokes shift.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. acs.org By diffracting a beam of X-rays off a single crystal, one can measure the angles and intensities of the diffracted beams. This diffraction pattern is then used to calculate an electron density map of the molecule, from which the positions of the individual atoms can be determined with high precision.

A successful single-crystal X-ray diffraction analysis of this compound would provide a wealth of structural information. This includes precise bond lengths, bond angles, and torsion angles, confirming the geometry of the fused five-membered and six-membered rings. It would also reveal the conformation of the molecule in the solid state and detail the intermolecular interactions, such as hydrogen bonding involving the N-H group, that dictate the crystal packing. Key parameters obtained from the analysis are the unit cell dimensions (a, b, c, α, β, γ) and the space group, which describes the symmetry of the crystal lattice.

Table 3: Crystallographic Data Parameters from a Hypothetical X-ray Analysis of this compound

| Parameter | Description |

|---|---|

| Chemical Formula | C₁₀H₁₃N |

| Crystal System | The crystal lattice system (e.g., monoclinic, orthorhombic) |

| Space Group | The symmetry group of the crystal |

| a, b, c (Å) | Unit cell dimensions along the x, y, and z axes |

| α, β, γ (°) | Angles of the unit cell |

| Volume (ų) | The volume of the unit cell |

Computational Chemistry and Theoretical Investigations of 2,2 Dimethylindoline

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying organic molecules. irjweb.com It offers a balance between accuracy and computational cost, making it suitable for analyzing the electronic structure and reactivity of indole (B1671886) derivatives.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in 2,2-dimethylindoline, known as its optimized geometry. These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. dergipark.org.tr The process involves finding the minimum energy structure on the potential energy surface. rsc.org For related indole systems, DFT methods like B3LYP with basis sets such as 6-311++G(d,p) have been successfully used to calculate geometric parameters that show good agreement with experimental data from X-ray crystallography. dergipark.org.trresearchgate.net

The electronic structure of this compound is characterized by the distribution of electrons within its molecular orbitals. The presence of the electron-donating dimethyl groups at the C2 position and the lone pair of electrons on the nitrogen atom significantly influences the electron density of the indole ring system. This electronic configuration is crucial for understanding the molecule's chemical behavior.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the reactivity of molecules. acs.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's chemical reactivity and kinetic stability. irjweb.comschrodinger.com A smaller HOMO-LUMO gap generally implies higher reactivity. irjweb.com

In the context of indole derivatives, the HOMO is typically a π-orbital distributed across the indole nucleus. The introduction of electron-donating groups, such as the two methyl groups in this compound, is expected to raise the energy of the HOMO, making the molecule more nucleophilic and reactive towards electrophiles. snu.ac.kr The HOMO-LUMO gap can be calculated using DFT methods, and this value helps in understanding the molecule's electronic transitions and charge transfer possibilities. researchgate.netresearchgate.net For instance, in related substituted indoles, the location and nature of substituents have been shown to significantly alter the HOMO-LUMO gap and thus the molecule's reactivity profile. acs.org

Below is a table illustrating typical data obtained from FMO analysis for a generic indole derivative, calculated using DFT.

| Parameter | Description | Typical Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -1.5 |

| ΔE (Gap) | HOMO-LUMO Energy Gap | 4.0 to 5.0 |

Note: These are representative values for indole-type systems and can vary based on the specific molecule and computational method.

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms. scielo.br By calculating the energies of reactants, transition states, intermediates, and products, researchers can determine the most favorable reaction pathway. rsc.orgsioc-journal.cn

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations provide deep insights into the electronic properties that govern the behavior of this compound in various chemical environments.

This compound is recognized as an effective electron donor. rsc.org This property stems from the electron-rich nature of the indole ring, which is further enhanced by the two methyl groups at the C2 position. Quantum chemical calculations can quantify this electron-donating ability. Parameters derived from the energies of frontier orbitals, such as chemical potential (μ) and electronegativity (χ), can be calculated to predict how the molecule will behave in electron transfer processes. physchemres.org Phenothiazine and its derivatives, which are also good electron donors, have been studied computationally to understand their role in forming charge-transfer complexes. yok.gov.tr Similarly, computational methods can be applied to this compound to predict its interaction with various electron acceptors. rsc.org

A charge-transfer (CT) complex is formed when an electron donor and an electron acceptor interact. ethernet.edu.et The formation and properties of these complexes are critical in many chemical and biological processes. yok.gov.tr this compound has been used as an electron donor in studies of intermolecular charge transfer and exciplex formation. rsc.org

Computational studies, particularly time-dependent DFT (TD-DFT), can model the formation of these complexes. rsc.org These calculations can predict the geometry of the CT complex, the degree of charge transfer between the donor and acceptor, and the electronic absorption spectra of the complex. For instance, in studies of coumarin-based fluorescent systems, this compound was used as an electron donor dopant, and quantum chemical calculations helped to rationalize the resulting photophysical properties. rsc.orggoogle.com Such studies are crucial for designing materials with specific optical and electronic properties.

In Silico Modeling for Structure-Activity Relationships (SAR) in Chemical Mechanism Studies

In silico modeling plays a crucial role in elucidating the structure-activity relationships (SAR) that govern the chemical behavior of this compound and its derivatives. By calculating and analyzing molecular properties, theoretical studies can predict how the specific arrangement of atoms influences reactivity in various chemical processes.

While direct computational studies focused exclusively on the SAR of this compound in chemical mechanisms are not extensively documented in the reviewed literature, valuable insights can be drawn from research on closely related indole derivatives. The position of methyl groups on the indole or indoline (B122111) core significantly impacts the electronic and steric properties, which in turn dictates the mechanism and outcome of chemical reactions.

For instance, computational studies on various dimethylindole isomers reveal that the location of the methyl groups is a key determinant of their reactivity. In reactions involving electrophilic attack, the electron-donating nature of the methyl groups enhances the nucleophilicity of the indole ring. The specific carbon atom that is most susceptible to attack is influenced by the combined electronic effects of the methyl substituents and the nitrogen atom.

In the context of catalytic transformations, such as hydrogenation or dehydrogenation, the steric hindrance introduced by the gem-dimethyl group at the C2 position of this compound is a critical factor. Computational models can quantify this steric bulk and predict its influence on the approach of reactants and the binding to a catalyst surface. This is a crucial aspect of SAR, as it can determine the regioselectivity and stereoselectivity of a reaction.

Furthermore, in silico methods are employed to study the properties of hetarylazo dyes derived from 1,2-dimethylindole (B146781). researchgate.net Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations are used to investigate the molecular structure, electronic absorption spectra, and non-linear optical properties. researchgate.net These studies demonstrate how substituent effects, a cornerstone of SAR, influence the electronic and photophysical properties of the resulting dyes. researchgate.net Although this example pertains to a different isomer, the principles of how methyl group placement affects the electronic structure are transferable and relevant for understanding the potential reactivity and properties of dyes derived from this compound.

The table below summarizes key computational descriptors for a related dimethylindoline derivative, which are fundamental to building SAR models.

| Computational Property | Value | Significance in SAR |

| Topological Polar Surface Area (TPSA) | 12.03 Ų | Influences membrane permeability and intermolecular interactions. |

| Calculated LogP | 2.27144 | Predicts the lipophilicity and partitioning behavior in different phases. |

These values are for 4,6-dimethylindoline (B1365786) and serve as an estimate for related isomers.

By analyzing such descriptors for a series of related compounds, quantitative structure-activity relationship (QSAR) models can be developed. These models mathematically correlate structural features with observed activity, providing a predictive tool for designing new molecules with desired chemical reactivity. For example, a QSAR study on isatin (B1672199) derivatives, which contain a related indole core, utilized various descriptors to model their biological activity. derpharmachemica.com

Thermodynamic and Kinetic Analyses of Transformations

Thermodynamic and kinetic analyses, often performed using computational methods like Density Functional Theory (DFT), are essential for understanding the feasibility and rate of chemical transformations involving this compound. These studies provide quantitative data on reaction energies, activation barriers, and reaction pathways.

A significant area of research for indole derivatives is their use in liquid organic hydrogen carrier (LOHC) systems. Here, the thermodynamic and kinetic parameters of hydrogenation and dehydrogenation cycles are of utmost importance. While specific data for this compound is limited, extensive studies on its isomers, 1,2-dimethylindole (1,2-DMID) and 2,3-dimethylindole (B146702) (2,3-DMID), provide a strong basis for estimation.

Research on 1,2-DMID has shown it to be a potential LOHC with a hydrogen storage capacity of 5.23 wt%. doi.org The hydrogenation of 1,2-DMID was found to follow first-order kinetics with an apparent activation energy of 85.1 kJ/mol. doi.org The subsequent dehydrogenation of the fully hydrogenated product, octahydro-1,2-DMID, over a Pd/Al₂O₃ catalyst was determined to have a higher reaction barrier of 111.9 kJ/mol. doi.org

Similarly, studies on 2,3-DMID revealed that its dehydrogenation also fits a first-order kinetic model. rsc.org However, the apparent activation barrier for the dehydrogenation of its hydrogenated form (8H-2,3-DMID) was estimated to be significantly lower, at 39.6 kJ mol⁻¹. rsc.org This highlights the profound impact of the methyl group positioning on the kinetics of the reaction. The difference in activation energies between the 1,2- and 2,3-isomers suggests that the gem-dimethyl configuration in this compound would likewise have a unique kinetic profile, likely influenced by the steric strain at the C2 position.

The following table presents a comparison of the kinetic data for the dehydrogenation of hydrogenated dimethylindole isomers, which can be used to infer the potential behavior of this compound.

| Compound (Hydrogenated Form) | Catalyst | Temperature Range (°C) | Apparent Activation Energy (kJ/mol) | Reference |

| Octahydro-1,2-dimethylindole | 5 wt% Pd/Al₂O₃ | 170–200 | 111.9 | doi.org |

| Octahydro-2,3-dimethylindole | 5 wt% Pd/Al₂O₃ | 180–210 | 39.6 | rsc.org |

Thermodynamic data, such as enthalpies of formation (ΔfH°), vaporization (ΔlgH°), and sublimation (ΔcrgH°), are also critical for process design and understanding reaction energetics. Experimental and computational work on methyl-substituted indoles provides a framework for estimating these values for this compound. For instance, the vaporization enthalpy of 1,2-dimethylindole at 298.15 K has been determined to be 67.6 ± 0.7 kJ·mol⁻¹. mdpi.com Computational methods can be used to estimate such properties for this compound by considering the contributions of the different substituent positions.

The table below summarizes key thermodynamic data for 1,2-dimethylindole, providing a reference point for the properties of this compound.

| Thermodynamic Parameter | Value (kJ·mol⁻¹) | Conditions | Reference |

| Enthalpy of Vaporization (ΔlgH°) | 67.6 ± 0.7 | 298.15 K | mdpi.com |

| Enthalpy of Sublimation (ΔcrgH°) | 83.2 ± 0.7 | 298.15 K | mdpi.com |

| Enthalpy of Fusion (ΔcrlH°) | 13.3 ± 1.1 | 298.15 K | mdpi.com |

These computational and experimental data on related isomers underscore the importance of theoretical investigations in predicting and understanding the chemical behavior of this compound.

Applications of 2,2 Dimethylindoline As a Chemical Building Block and in Catalysis

Role in Complex Molecule Synthesis

The rigid, bicyclic framework of 2,2-dimethylindoline provides a robust scaffold for the synthesis of a variety of intricate molecular architectures. Its utility spans the creation of advanced heterocyclic systems, the preparation of essential precursors for further synthetic transformations, and the assembly of functional organic materials.

The this compound core is instrumental in the synthesis of more complex heterocyclic structures, particularly through multicomponent reactions and cycloadditions. These reactions allow for the efficient construction of diverse molecular frameworks in a single step. nih.govmdpi.com

One notable application is in the synthesis of spirooxindoles, a class of compounds with significant biological activity. nih.govnih.gov Spirooxindoles are characterized by a spiro atom connecting an oxindole (B195798) ring to another cyclic system. The synthesis often involves the reaction of an isatin (B1672199) derivative with a suitable dipolarophile, where the indoline (B122111) moiety can be part of the final spirocyclic structure. nih.govmdpi.com For instance, spiro[indoline-pyrrolizin]-ones have been synthesized from isatins and 2-S-octahydro-1H-indole-2-carboxylic acid. nih.gov These complex molecules are of great interest in medicinal chemistry due to their potential as anticancer, antiviral, and antimicrobial agents. nih.gov

The following table provides examples of advanced heterocyclic scaffolds synthesized using indoline derivatives:

| Starting Materials | Reaction Type | Resulting Heterocyclic Scaffold | Reference |

| Isatins, 2-S-octahydro-1H-indole-2-carboxylic acid, 2,6-bis(arylidene)cyclohexanones | Condensation/Cycloaddition | Spirooxindoles | nih.gov |

| N-unprotected 2-oxoindoline-3-ylidene derivatives, Azomethine ylides | Cycloaddition | Spirooxindole-pyrrolidines | nih.gov |

| Indoles, Cyclopropane derivatives | [3+2] Cycloaddition | Densely substituted indolines | sci-hub.se |

| Indoles, Allenamides | [2+2] Cycloaddition | Functionalized indoline-cyclobutanes | sci-hub.se |

This compound and its derivatives are valuable precursors for a range of organic transformations. The indoline core can be readily functionalized to introduce various reactive groups, making it a versatile starting material for multi-step syntheses. organic-chemistry.orgclockss.orgchemrxiv.org

A significant application lies in the preparation of stable nitroxide radicals. nih.govmdpi.comresearchgate.netnih.gov Oxidation of the nitrogen atom in the indoline ring can lead to the formation of indolinyl-N-oxyls, which are persistent radicals with applications in materials science and as spin labels in biological studies. mdpi.comresearchgate.net For example, stable nitroxide radicals have been obtained from the oxidation of 1-hydroxyindolines. researchgate.net

Furthermore, functionalized indolines serve as key intermediates for synthesizing other important classes of compounds. For example, they can be precursors to substituted indoles through oxidation or dehydrogenation reactions. The ability to introduce substituents at specific positions on the indoline ring allows for the controlled synthesis of complex indole (B1671886) derivatives. researchgate.net

The electronic properties of the indoline nucleus make it a suitable component for the construction of advanced organic materials with specific optical and electronic functionalities.

Dyes: The this compound moiety is a common structural motif in various classes of dyes, including cyanine (B1664457) and squaraine dyes. lew.romdpi.comresearchgate.net These dyes often exhibit strong absorption and fluorescence in the visible and near-infrared regions of the electromagnetic spectrum, making them useful as fluorescent labels, photosensitizers, and components in optical recording media. For instance, heptamethine cyanine dyes have been synthesized using 1,1,2-trimethyl-3-methylbenzindoline iodide. lew.ro

Polymers: this compound derivatives can be incorporated into polymer chains to impart specific properties. dcu.ieresearchgate.nettandfonline.com For example, polythiophenes modified with benzospiropyran derivatives containing a 3,3"-dimethylindoline unit have been synthesized. dcu.ie These materials can exhibit photochromism, where the absorption properties change upon irradiation with light, making them suitable for applications in optical switching and data storage. dcu.ie Electrochemical polymerization of 2-methylindole (B41428) has also been achieved to produce electroactive films. researchgate.net

Squaraine Rotaxanes: A particularly interesting application of this compound is in the synthesis of squaraine rotaxanes. sterlingpharmasolutions.comfigshare.comnih.govacs.orgnd.edu These are mechanically interlocked molecules where a dumbbell-shaped squaraine dye is threaded through a macrocycle. The 3,3-dimethylindoline (B1314585) squaraine can be encapsulated within a tetralactam macrocycle. figshare.comnih.govacs.orgnd.edu The gem-dimethyl groups on the indoline ring play a crucial role in preventing the dethreading of the macrocycle. figshare.comnih.govacs.org These rotaxanes can exhibit enhanced fluorescence quantum yields and are being explored for applications in molecular machinery and as advanced fluorescent probes. figshare.comnih.govacs.org One such rotaxane emits orange light and shows a tenfold increase in fluorescence quantum yield upon encapsulation. figshare.comnih.govacs.org

The table below summarizes the use of this compound in advanced organic materials:

| Material Type | Specific Example | Key Feature | Reference |

| Dyes | Heptamethine cyanine dye | NIR absorbing | lew.ro |

| Dyes | Monomethine cyanine dye | DNA binding agent | mdpi.com |

| Polymers | Polythiophene with benzospiropyran | Photosensitive conductive polymer | dcu.ie |

| Polymers | Poly(2-methylindole) | Electroactive and electrochromic | researchgate.net |

| Squaraine Rotaxanes | 3,3-Dimethylindoline squaraine in a tetralactam macrocycle | Enhanced fluorescence, mechanical interlocking | figshare.comnih.govacs.orgnd.edu |

Contributions to Catalysis and Mechanistic Studies

The indoline framework is not only a building block but also plays a significant role in the field of catalysis, both in the design of new ligands and catalysts and as a tool for studying reaction mechanisms.

The rigid structure and the presence of a nitrogen atom make the indoline scaffold an attractive platform for the design of chiral ligands for asymmetric catalysis. chemistryviews.orgnih.govresearchgate.net By introducing appropriate coordinating groups, indoline-based ligands can create a well-defined chiral environment around a metal center, enabling high enantioselectivity in catalytic reactions.

Indole-based N-heterocyclic carbene (NHC) ligands have been developed and shown to be effective in copper-catalyzed reactions. acs.org These ligands offer steric and electronic tunability, contributing to the stability and activity of the resulting metal complexes. acs.org For example, copper-NHC complexes with an indole skeleton have been successfully used as catalysts for the hydrosilylation of carbonyls and N-arylation of amides. acs.org

Furthermore, bidentate ligands based on the indoline framework, such as indoline-2-carboxylic acid, have been evaluated for rhodium(I) catalysis. mdpi.com These ligands can coordinate to the metal center through both the nitrogen and a carboxylate oxygen, forming a stable chelate ring that influences the catalytic activity. mdpi.com

The reactivity of the indoline ring system can be exploited to gain insights into catalytic mechanisms. By observing the transformations that the indoline moiety undergoes during a catalytic cycle, researchers can deduce the nature of the active catalytic species and the elementary steps of the reaction.